N-Acetylhyalobiuronic acid

Overview

Description

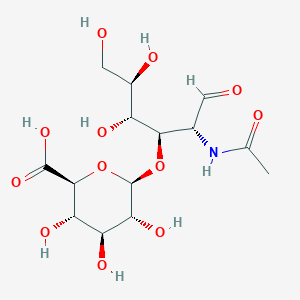

N-Acetylhyalobiuronic acid is a disaccharide derivative of hyaluronic acid, consisting of N-acetyl-D-glucosamine and D-glucuronic acid. It is a significant component in the study of glycosaminoglycans, which are essential for various biological processes, including cell signaling, wound healing, and tissue regeneration .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetylhyalobiuronic acid can be synthesized through the partial hydrolysis of hyaluronic acid. This process involves the use of specific enzymes such as hyaluronidase, which cleaves the hyaluronic acid into its constituent disaccharides . The reaction typically occurs under mild acidic conditions, with the temperature maintained at around 37°C to optimize enzyme activity.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of hyaluronic acid from natural sources such as rooster combs or bacterial fermentation. The extracted hyaluronic acid is then subjected to controlled enzymatic hydrolysis to yield this compound . The purification process includes ion-exchange chromatography and other separation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-Acetylhyalobiuronic acid undergoes various chemical reactions, including:

Reduction: Sodium borohydride is commonly used to reduce the carbonyl groups in the compound.

Substitution: The hydroxyl groups in this compound can be substituted with various functional groups using reagents like acetic anhydride.

Common Reagents and Conditions:

Oxidation: Periodate in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol or ethanol at low temperatures.

Substitution: Acetic anhydride in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: Cleaved sugar derivatives with aldehyde groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Acetylated derivatives with modified functional groups.

Scientific Research Applications

Tissue Engineering

N-Acetylhyalobiuronic acid is widely used in tissue engineering due to its ability to support cell adhesion, proliferation, and differentiation. It serves as a scaffold material that mimics the extracellular matrix (ECM), providing structural support for cell growth.

- Case Study: Cartilage Regeneration

Drug Delivery Systems

The compound is utilized in drug delivery systems to enhance the bioavailability and targeted delivery of therapeutic agents. Its biocompatibility and ability to form hydrogels make it an ideal candidate for controlled release formulations.

- Case Study: Targeted Chemotherapy

Cancer Therapy

The anti-inflammatory properties of this compound are leveraged in cancer treatment strategies. By modulating immune responses and enhancing drug delivery, it plays a crucial role in improving treatment outcomes.

- Case Study: Immunotherapy Enhancement

Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Tissue Engineering | Scaffold for cell growth | Supports cell adhesion and differentiation |

| Drug Delivery | Controlled release systems | Enhances bioavailability and targeting |

| Cancer Therapy | Modulates immune response | Improves therapeutic efficacy |

Case Studies Overview

| Study Focus | Methodology | Findings |

|---|---|---|

| Cartilage Regeneration | Hydrogel encapsulation of MSCs | Successful cartilage formation |

| Targeted Chemotherapy | Nanoparticle formulation with N-acetyl derivatives | Increased targeting efficiency |

| Immunotherapy Enhancement | Modulation of tumor microenvironment | Enhanced immune cell infiltration |

Mechanism of Action

N-Acetylhyalobiuronic acid exerts its effects through interactions with specific receptors and proteins on the cell surface. The primary molecular target is the CD44 receptor, which mediates cell adhesion, migration, and proliferation . The compound also influences the extracellular matrix by modulating the activity of enzymes involved in its degradation and synthesis .

Comparison with Similar Compounds

Hyaluronic Acid: A larger polysaccharide composed of repeating disaccharide units of N-acetyl-D-glucosamine and D-glucuronic acid.

Chondroitin Sulfate: Another glycosaminoglycan with a similar structure but contains sulfate groups.

Dermatan Sulfate: Similar to chondroitin sulfate but with different sulfation patterns.

Uniqueness: N-Acetylhyalobiuronic acid is unique due to its specific disaccharide structure, which allows for detailed studies of glycosaminoglycan interactions and functions. Its smaller size compared to hyaluronic acid makes it more manageable for certain analytical techniques and applications .

Biological Activity

N-Acetylhyalobiuronic acid, a derivative of hyaluronic acid (HA), is gaining attention for its significant biological activities, particularly in the areas of wound healing, inflammation modulation, and tissue repair. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is synthesized through the acetylation of hyaluronic acid, which is a naturally occurring polysaccharide found in various connective tissues. Its structure consists of alternating units of N-acetylglucosamine and glucuronic acid linked by β(1-3) and β(1-4) glycosidic bonds. The acetylation enhances its bioavailability and may modify its interaction with cellular receptors, impacting its biological functions.

1. Wound Healing

This compound plays a crucial role in wound healing by promoting cell migration, proliferation, and differentiation. Studies indicate that HA derivatives enhance fibroblast activity and collagen synthesis, which are vital for tissue repair.

- Case Study : A study demonstrated that local application of this compound significantly improved wound healing in diabetic rats compared to controls. The treated group exhibited enhanced granulation tissue formation and reduced inflammatory markers.

2. Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects, particularly in conditions like osteoarthritis. It modulates the inflammatory response by influencing cytokine production.

- Research Findings : In a clinical trial comparing intra-articular injections of HA and N-acetyl cysteine (NAC) in knee osteoarthritis patients, both treatments reduced pain and improved function. However, the HA group showed a more significant reduction in pro-inflammatory cytokines (TNF-α and IL-1β) post-treatment .

3. Cartilage Repair

This compound has been studied for its potential to aid cartilage repair. Its ability to enhance chondrocyte viability and matrix production makes it a candidate for treating degenerative joint diseases.

| Treatment Group | VAS Score Before | VAS Score After | Change |

|---|---|---|---|

| HA Group | 7.3 ± 0.6 | 4.5 ± 0.7 | 2.8 ± 0.62 |

| NAC Group | 7.4 ± 0.6 | 5.2 ± 0.6 | 2.2 ± 0.4 |

Table 1: Comparison of Visual Analogue Scale (VAS) Scores Before and After Injections .

Molecular Mechanisms

The biological activities of this compound are closely linked to its molecular weight and structure:

- High Molecular Weight (HMW) : Generally promotes cell proliferation and tissue hydration.

- Low Molecular Weight (LMW) : Often associated with pro-inflammatory responses but can also enhance angiogenesis in certain contexts.

Research Insights

Recent studies have highlighted the dual role of HA derivatives in inflammation:

- Inflammation Modulation : this compound appears to shift macrophage polarization from M1 (pro-inflammatory) to M2 (anti-inflammatory), promoting healing processes .

- Cellular Interactions : The compound interacts with various cell surface receptors (e.g., CD44), influencing cellular behavior such as adhesion, migration, and proliferation .

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO12/c1-4(18)15-5(2-16)11(7(20)6(19)3-17)26-14-10(23)8(21)9(22)12(27-14)13(24)25/h2,5-12,14,17,19-23H,3H2,1H3,(H,15,18)(H,24,25)/t5-,6+,7+,8-,9-,10+,11+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDULUWSKCYWTK-HVLWPHHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159432 | |

| Record name | N-Acetylhyalobiuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13551-21-8 | |

| Record name | N-Acetylhyalobiuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylhyalobiuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLHYALOBIURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49ZT2M2RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.